molecular formula C21H17N3O3 B6529290 N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 946275-64-5

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No. B6529290
CAS RN: 946275-64-5
M. Wt: 359.4 g/mol
InChI Key: KUMKKEQKWWJEDO-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The synthetic protocol of the title compounds is outlined in the Scheme 1. Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides .


Physical And Chemical Properties Analysis

Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

properties

IUPAC Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-23-24-21(27-14)16-6-9-18(10-7-16)22-20(25)13-26-19-11-8-15-4-2-3-5-17(15)12-19/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKKEQKWWJEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

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